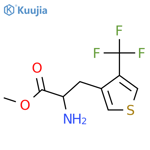Quinuclidinas
Quinuclidines are a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms, one of which is part of a five-membered pyrrolidine or piperidine-like structure. These molecules exhibit diverse biological activities and have been extensively studied for their potential use in various applications.
Structurally, quinuclidines can be classified into several types based on the position of the nitrogen atoms within the ring. Commonly encountered derivatives include 1-quinuclidine, which is one of the most widely studied due to its structural similarity to muscarinic acetylcholine receptors. Other notable members include 2- and 3-quinuclidines.
In terms of their applications, quinuclidines have been explored in fields such as medicinal chemistry for drug development, particularly in the design of muscarinic antagonists and agonists. They are also used in organic synthesis as versatile building blocks due to their reactive nitrogen atoms. Furthermore, certain quinuclidine derivatives possess pharmacological properties that make them useful in the treatment of neurological disorders.
The preparation of these compounds typically involves complex synthetic routes, often requiring multi-step procedures involving reductive amination and cyclization reactions. Due to their structural complexity, quinuclidines are valuable tools for researchers working on novel drug development and chemical synthesis.

| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
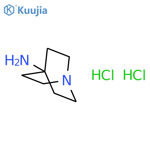 |
quinuclidin-4-amine dihydrochloride | 18339-49-6 | C7H16Cl2N2 |
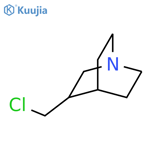 |
3-(chloromethyl)-1-azabicyclo2.2.2octane | 64099-45-2 | C8H14ClN |
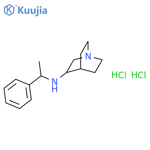 |
(3S)-N-(1R)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride | 128311-06-8 | C15H24Cl2N2 |
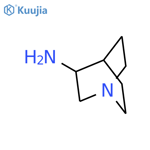 |
quinuclidin-3-amine | 781591-76-2 | C7H14N2 |
 |
1-AZABICYCLO[2.2.2]OCTANE-3-ETHANAMINE | 62190-21-0 | C9H18N2 |
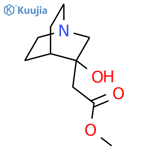 |
methyl 2-{3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl}acetate | 178419-56-2 | C10H17NO3 |
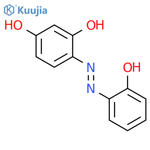 |
3-chloro-1-azabicyclo[2.2.2]octane | 42332-45-6 | C7H12ClN |
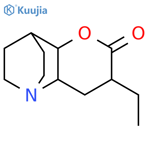 |
3-ethylhexahydro-5,8-ethanopyrano[3,2-b]pyridin-2(3H)-one | 56198-10-8 | C12H19NO2 |
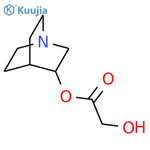 |
Acetic acid, hydroxy-, 1-azabicyclo[2.2.2]oct-3-yl ester | 61480-66-8 | C9H15NO3 |
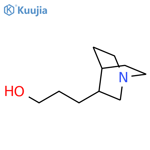 |
1-Azabicyclo[2.2.2]octane-3-propanol(9CI) | 761373-48-2 | C10H19NO |
Literatura Relacionada
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Fornecedores recomendados
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados
-
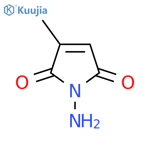
-
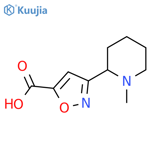
-
 Bupivacaine Hydrochloride Cas No: 18010-40-7
Bupivacaine Hydrochloride Cas No: 18010-40-7 -
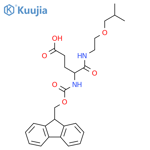
-
